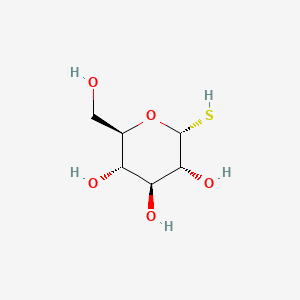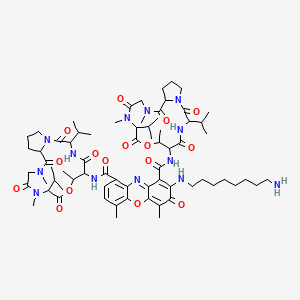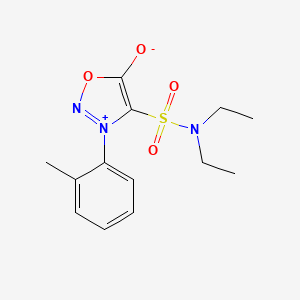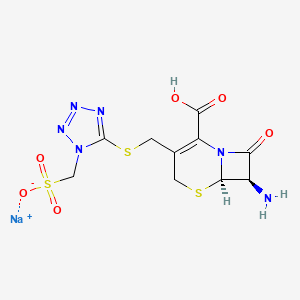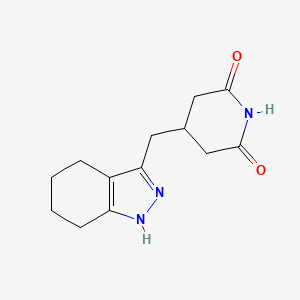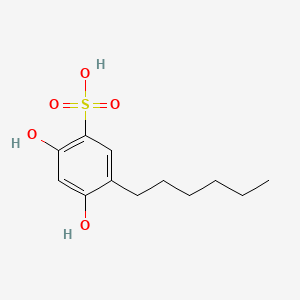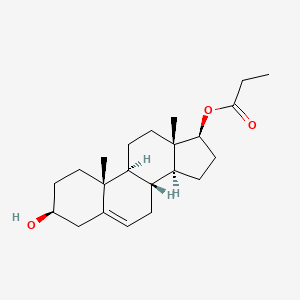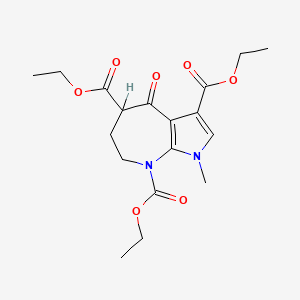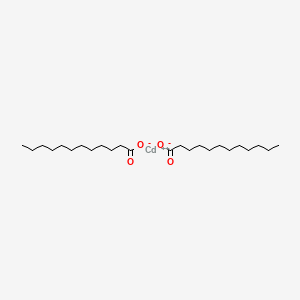
Ivalbin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ivalbin” is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ivalbin” typically involves a multi-step process that includes the following key steps:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to optimize the formation of “this compound”. Common solvents used in the synthesis include ethanol and dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain pure “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to produce “this compound” on a commercial scale.
Continuous Flow Systems: Advanced continuous flow systems are employed to maintain a steady production rate and reduce waste.
Chemical Reactions Analysis
Types of Reactions
“Ivalbin” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents such as potassium permanganate, “this compound” can be oxidized to form different products.
Reduction: Reducing agents like sodium borohydride can reduce “this compound” to yield specific derivatives.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
“Ivalbin” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “Ivalbin” exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use.
Properties
CAS No. |
7544-65-2 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
6-(1,3-dihydroxybutyl)-7-methyl-3-methylidene-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-6-14-12(10(3)15(18)19-14)5-4-11(8)13(17)7-9(2)16/h4,8-9,12-14,16-17H,3,5-7H2,1-2H3 |
InChI Key |
TVKYSIIBPQZNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC=C1C(CC(C)O)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


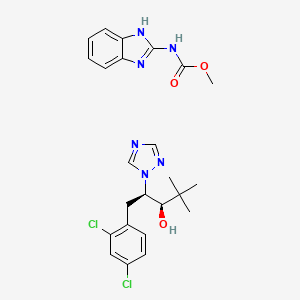

![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
